molecular formula C6H10O3 B12515077 (2E)-4,4-Dimethoxybut-2-enal CAS No. 18778-96-6

(2E)-4,4-Dimethoxybut-2-enal

Katalognummer: B12515077
CAS-Nummer: 18778-96-6
Molekulargewicht: 130.14 g/mol
InChI-Schlüssel: OJFHAFJGQZSFKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-4,4-Dimethoxybut-2-enal is an organic compound with the molecular formula C6H10O3 It is characterized by the presence of an enal group (a conjugated system of a double bond and an aldehyde group) and two methoxy groups attached to the same carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4,4-Dimethoxybut-2-enal can be achieved through several methods. One common approach involves the reaction of 4,4-dimethoxybutanal with a suitable base to induce an aldol condensation, followed by dehydration to form the enal. The reaction conditions typically involve the use of a strong base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced separation techniques, such as distillation or chromatography, ensures the isolation of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-4,4-Dimethoxybut-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 4,4-Dimethoxybutanoic acid.

    Reduction: 4,4-Dimethoxybutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(2E)-4,4-Dimethoxybut-2-enal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Wirkmechanismus

The mechanism of action of (2E)-4,4-Dimethoxybut-2-enal involves its interaction with specific molecular targets. The enal group can participate in Michael addition reactions with nucleophiles, leading to the formation of covalent adducts. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2E)-4-Methoxybut-2-enal: Lacks one methoxy group compared to (2E)-4,4-Dimethoxybut-2-enal.

    (2E)-4,4-Dimethoxybut-2-enoic acid: Contains a carboxylic acid group instead of an aldehyde group.

    (2E)-4,4-Dimethoxybut-2-en-1-ol: Contains a hydroxyl group instead of an aldehyde group.

Uniqueness

This compound is unique due to the presence of two methoxy groups on the same carbon atom, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions and reactions that are not observed in similar compounds.

Eigenschaften

CAS-Nummer

18778-96-6

Molekularformel

C6H10O3

Molekulargewicht

130.14 g/mol

IUPAC-Name

4,4-dimethoxybut-2-enal

InChI

InChI=1S/C6H10O3/c1-8-6(9-2)4-3-5-7/h3-6H,1-2H3

InChI-Schlüssel

OJFHAFJGQZSFKT-UHFFFAOYSA-N

Kanonische SMILES

COC(C=CC=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.